molecular formula C16H13N3O2 B14101054 2-hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B14101054
M. Wt: 279.29 g/mol
InChI Key: MOLSYKOPOFPDNJ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxyquinoline and pyridine-2-carboxaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

2-Hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific combination of the quinoline and pyridine moieties, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-15-9-13(12-6-1-2-7-14(12)19-15)16(21)18-10-11-5-3-4-8-17-11/h1-9H,10H2,(H,18,21)(H,19,20)

InChI Key

MOLSYKOPOFPDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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